2-(dimethoxymethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dimethoxymethyl)benzaldehyde is an organic compound with the molecular formula C10H12O3. It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups attached to the benzene ring. This compound is used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with dimethyl sulfate in the presence of a base, such as sodium hydroxide. This reaction results in the formation of the desired compound through the methylation of the aldehyde group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(dimethoxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid or its derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Benzoic acid and its esters.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the substituent introduced.
Scientific Research Applications
2-(dimethoxymethyl)benzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is utilized in the development of pharmaceutical agents, particularly in the synthesis of drugs with benzaldehyde moieties.
Material Science: It is employed in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2-(dimethoxymethyl)benzaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various chemical reactions. Additionally, its methoxy groups can participate in electron-donating interactions, influencing the reactivity of the benzene ring .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzaldehyde: This compound has two methoxy groups at the 2 and 5 positions of the benzene ring. It is used in the synthesis of phenethylamines.
3,4-Dimethoxybenzaldehyde: Similar to 2-(dimethoxymethyl)benzaldehyde but with methoxy groups at the 3 and 4 positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other dimethoxybenzaldehydes. This uniqueness makes it valuable in specific synthetic applications where its particular reactivity is advantageous .
Properties
CAS No. |
132233-84-2 |
---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.